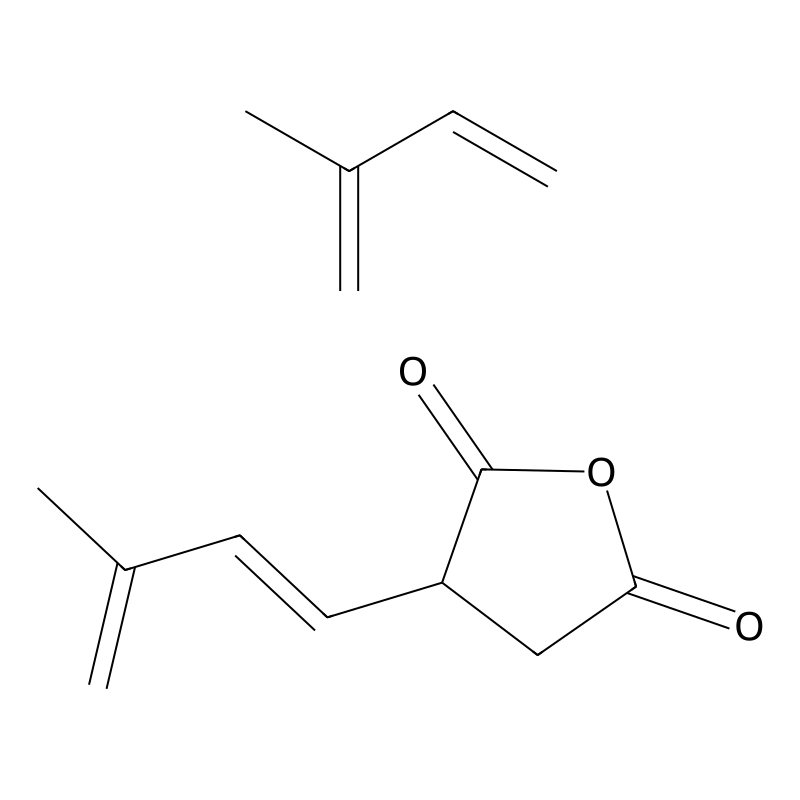

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Canonical SMILES

Drug Delivery Systems

PMA's amphiphilic nature, meaning it has both hydrophobic and hydrophilic regions, allows it to form self-assembling structures like micelles and nanoparticles. These structures can be used to encapsulate and deliver drugs, improving their solubility, stability, and targeting specific cells or tissues. Research has shown that PMA-based nanoparticles can effectively deliver various therapeutic agents, including anticancer drugs, antibiotics, and genes [].

Biocompatible Materials

PMA exhibits good biocompatibility, meaning it is generally non-toxic and well-tolerated by the body. This makes it a promising material for developing implants, scaffolds for tissue engineering, and other biomedical applications. Studies have demonstrated the potential of PMA-based materials for bone regeneration, wound healing, and controlled drug release within the body [].

The compound 2-methylbuta-1,3-diene; 3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione, commonly referred to as polyisoprene-graft-maleic anhydride, is a synthetic polymer derived from the combination of polyisoprene and maleic anhydride. This compound features a complex structure characterized by a backbone of isoprene units with maleic anhydride grafts, which contributes to its unique chemical properties. The molecular formula for this compound is , and it has a significant molecular weight, typically around 25,000 g/mol depending on the degree of polymerization.

- Esterification: The maleic anhydride moieties can react with alcohols to form esters, enhancing compatibility with other polymers.

- Cross-linking: The unsaturated sites in the polyisoprene chains allow for cross-linking under heat or chemical treatment, improving mechanical properties.

- Hydrolysis: In the presence of water, maleic anhydride can undergo hydrolysis to yield maleic acid, which can further participate in other reactions.

Research indicates that polyisoprene-graft-maleic anhydride exhibits some biological activity, particularly in its potential use as a drug delivery system. The polymer's ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Additionally, the biocompatibility of polyisoprene suggests potential applications in medical devices and controlled drug release formulations.

The synthesis of 2-methylbuta-1,3-diene; 3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione typically involves:

- Grafting Reaction: Polyisoprene is reacted with maleic anhydride under controlled conditions (temperature and pressure) to facilitate the grafting process.

- Polymerization: The reaction may involve free radical polymerization or other methods to ensure that maleic anhydride is effectively incorporated into the polyisoprene chains.

- Purification: Post-reaction, the product is purified to remove unreacted monomers and by-products.

The applications of polyisoprene-graft-maleic anhydride are diverse:

- Adhesives: Its adhesive properties make it suitable for use in various bonding applications.

- Coatings: Used in coatings for improved flexibility and durability.

- Medical Devices: Due to its biocompatibility, it finds use in biomedical applications such as drug delivery systems and wound dressings.

- Rubber Products: Enhances the performance of rubber products by improving thermal stability and mechanical strength.

Interaction studies involving polyisoprene-graft-maleic anhydride focus on its compatibility with other materials and its behavior in biological systems. For instance:

- Studies have shown that when combined with various fillers or plasticizers, the mechanical properties can be significantly enhanced.

- In drug delivery systems, interactions with different drugs are analyzed to optimize release profiles and improve therapeutic efficacy.

Several compounds share structural or functional similarities with polyisoprene-graft-maleic anhydride. These include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1. Polyisoprene | Natural rubber polymer | High elasticity and resilience |

| 2. Maleic Anhydride | Diene compound with reactive anhydride groups | Reactivity allows for easy grafting |

| 3. Styrene-ethylene/butylene-styrene | Block copolymer | Excellent thermal stability |

| 4. Polybutadiene | Diene polymer | High wear resistance |

| 5. Polyvinyl acetate | Vinyl polymer | Good adhesion properties |

Uniqueness

Polyisoprene-graft-maleic anhydride stands out due to its combination of natural rubber properties with the reactivity of maleic anhydride. This unique combination allows for tailored modifications that enhance performance in specific applications such as adhesives and biomedical devices.